Zaltoprofen
Zaltoprofen
Zaltoprofen, also known as CN-100, is a non-steroidal anti-inflammatory drug that has potent inhibitory action against nociceptive responses.
Brand Name:
Vulcanchem
CAS No.:
89482-00-8
VCID:
VC0547687
InChI:
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
SMILES:
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
Molecular Formula:
C17H14O3S
Molecular Weight:
298.4 g/mol
Zaltoprofen
CAS No.: 89482-00-8
Inhibitors
VCID: VC0547687
Molecular Formula: C17H14O3S
Molecular Weight: 298.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 89482-00-8 |
---|---|
Product Name | Zaltoprofen |
Molecular Formula | C17H14O3S |
Molecular Weight | 298.4 g/mol |
IUPAC Name | 2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
Standard InChI | InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) |
Standard InChIKey | MUXFZBHBYYYLTH-UHFFFAOYSA-N |
SMILES | CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Canonical SMILES | CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Appearance | Solid powder |
Description | Zaltoprofen, also known as CN-100, is a non-steroidal anti-inflammatory drug that has potent inhibitory action against nociceptive responses. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Zaltoprofen; CN-100; CN100; CN 100 |
Reference | 1: Jia L, Hu C, Wang H, Liu Y, Liu X, Zhang YY, Li W, Wang LX, Cao YF, Fang ZZ. Chirality Influence of Zaltoprofen Towards UDP-Glucuronosyltransferases (UGTs) Inhibition Potential. Chirality. 2015 Jun;27(6):359-63. doi: 10.1002/chir.22436. Epub 2015 Apr 22. PubMed PMID: 25903196. 2: Mishra R, Prabhavalkar KS, Bhatt LK. Preparation, optimization, and evaluation of Zaltoprofen-loaded microemulsion and microemulsion-based gel for transdermal delivery. J Liposome Res. 2016 Dec;26(4):297-306. doi: 10.3109/08982104.2015.1120746. Epub 2016 Jan 19. PubMed PMID: 26785055. 3: Cui H, Quan P, Zhao H, Wen X, Song W, Xiao Y, Zhao Y, Fang L. Mechanism of Ion-Pair Strategy in Modulating Skin Permeability of Zaltoprofen: Insight from Molecular-Level Resolution Based on Molecular Modeling and Confocal Laser Scanning Microscopy. J Pharm Sci. 2015 Oct;104(10):3395-403. doi: 10.1002/jps.24543. Epub 2015 Jun 17. PubMed PMID: 26349639. 4: Baek JS, Lim JH, Kang JS, Shin SC, Jung SH, Cho CW. Enhanced transdermal drug delivery of zaltoprofen using a novel formulation. Int J Pharm. 2013 Sep 10;453(2):358-62. doi: 10.1016/j.ijpharm.2013.05.059. Epub 2013 Jun 4. PubMed PMID: 23747435. 5: Cho IJ, Lee CW, Lee MY, Kang MR, Yun J, Oh SJ, Han SB, Lee K, Park SK, Kim HM, Jung SH, Kang JS. Differential anti-inflammatory and analgesic effects by enantiomers of zaltoprofen in rodents. Int Immunopharmacol. 2013 Aug;16(4):457-60. doi: 10.1016/j.intimp.2013.05.008. Epub 2013 May 27. PubMed PMID: 23721690. 6: Cui H, Quan P, Zhou Z, Fang L. Development of a drug-in-adhesive patch combining ion pair and chemical enhancer strategy for transdermal delivery of zaltoprofen: pharmacokinetic, pharmacodynamic and in vitro/in vivo correlation evaluation. Drug Deliv. 2016 Jul 16:1-10. [Epub ahead of print] PubMed PMID: 27257038. 7: Pawar S, Pande V. Oleic Acid Coated Gelatin Nanoparticles Impregnated Gel for Sustained Delivery of Zaltoprofen: Formulation and Textural Characterization. Adv Pharm Bull. 2015 Nov;5(4):537-48. doi: 10.15171/apb.2015.073. Epub 2015 Nov 30. PubMed PMID: 26819927; PubMed Central PMCID: PMC4729344. 8: Shah HA, Patel RP. Statistical modeling of zaltoprofen loaded biopolymeric nanoparticles: Characterization and anti-inflammatory activity of nanoparticles loaded gel. Int J Pharm Investig. 2015 Jan-Mar;5(1):20-7. doi: 10.4103/2230-973X.147229. PubMed PMID: 25599029; PubMed Central PMCID: PMC4286831. 9: Wang H, Ji J, Zeng S. Biosynthesis and stereoselective analysis of (-)- and (+)-zaltoprofen glucuronide in rat hepatic microsomes and its application to the kinetic analysis. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Aug 15;879(24):2430-6. doi: 10.1016/j.jchromb.2011.06.043. Epub 2011 Jul 6. PubMed PMID: 21775222. 10: Kohno T. Zaltoprofen inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons. Anesth Analg. 2011 Aug;113(2):412-6. doi: 10.1213/ANE.0b013e31821c693c. Epub 2011 Apr 25. PubMed PMID: 21519044. |
PubChem Compound | 5720 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume